2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE
Overview
Description
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE is a complex organic compound known for its unique structural properties. This compound features a piperazine ring bonded to a benzodioxole moiety and a benzoxadiazole group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by cyclizing catechol with dichloromethane under basic conditions.
Piperazine Derivative Synthesis: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base like potassium carbonate.
Coupling with Benzoxadiazole: The final step involves coupling the piperazine derivative with a benzoxadiazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine: Known for its use as a dopamine agonist.
2-(1,3-Benzodioxol-5-yl)ethanamine: Studied for its psychoactive properties.
3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one: Used in organic synthesis.
Uniqueness
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE is unique due to its combination of benzodioxole, piperazine, and benzoxadiazole moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,1,3-benzoxadiazol-4-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c26-19(21-15-2-1-3-16-20(15)23-29-22-16)12-25-8-6-24(7-9-25)11-14-4-5-17-18(10-14)28-13-27-17/h1-5,10H,6-9,11-13H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZLJOZQJOMXCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=CC5=NON=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.